1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-(9H-fluoren-9-ylidene)-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-(9H-FLUOREN-9-YLIDENE)-5-[(MORPHOLIN-4-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a fluorene moiety, a morpholine ring, and a triazole ring
Preparation Methods
The synthesis of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-(9H-FLUOREN-9-YLIDENE)-5-[(MORPHOLIN-4-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with nitriles under acidic or basic conditions.
Introduction of the fluorene moiety: This step involves the condensation of the oxadiazole intermediate with a fluorene derivative, often using a suitable aldehyde or ketone.
Attachment of the morpholine ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a morpholine derivative reacts with a suitable leaving group on the intermediate compound.
Formation of the triazole ring: This can be accomplished through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-(9H-FLUOREN-9-YLIDENE)-5-[(MORPHOLIN-4-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the molecule are replaced by other groups.
Cyclization: The compound can undergo intramolecular cyclization reactions to form new ring structures, depending on the reaction conditions and reagents used.
Common reagents and conditions for these reactions include acidic or basic environments, solvents such as dichloromethane or ethanol, and catalysts like palladium or copper.
Scientific Research Applications
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-(9H-FLUOREN-9-YLIDENE)-5-[(MORPHOLIN-4-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets in novel ways.
Materials Science: The compound’s ability to form stable structures makes it a candidate for use in the development of new materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: The compound can be used as a probe to study biological processes, given its ability to interact with various biomolecules.
Industrial Applications: The compound may be used in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-(9H-FLUOREN-9-YLIDENE)-5-[(MORPHOLIN-4-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to bind to these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. This binding can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-(9H-FLUOREN-9-YLIDENE)-5-[(MORPHOLIN-4-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE can be compared with other similar compounds, such as:
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-(9H-FLUOREN-9-YLIDENE)-5-[(PIPERIDIN-4-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE: This compound has a piperidine ring instead of a morpholine ring, which may affect its chemical and biological properties.
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-(9H-FLUOREN-9-YLIDENE)-5-[(PYRROLIDIN-4-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE: This compound features a pyrrolidine ring, which can also influence its reactivity and interactions with biological targets.
The uniqueness of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-(9H-FLUOREN-9-YLIDENE)-5-[(MORPHOLIN-4-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties that may not be present in other similar compounds.
Properties
Molecular Formula |
C23H21N9O3 |
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Molecular Weight |
471.5 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-(fluoren-9-ylideneamino)-5-(morpholin-4-ylmethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C23H21N9O3/c24-21-22(29-35-28-21)32-18(13-31-9-11-34-12-10-31)20(26-30-32)23(33)27-25-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-8H,9-13H2,(H2,24,28)(H,27,33) |
InChI Key |
MWCJBYBLEXLJAF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=C(N=NN2C3=NON=C3N)C(=O)NN=C4C5=CC=CC=C5C6=CC=CC=C64 |
Origin of Product |
United States |
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